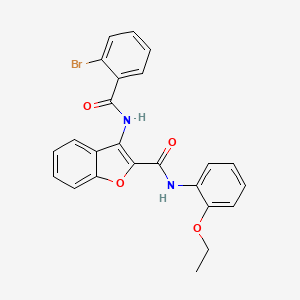

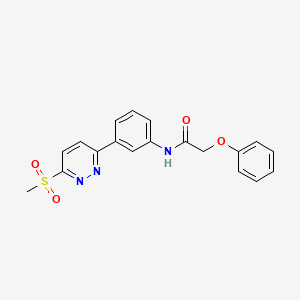

![molecular formula C11H11N3O3S B2950896 N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903308-33-8](/img/structure/B2950896.png)

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains several functional groups including an allyl group, a hydroxy group, a methyl group, a thiazole ring, a pyrimidine ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific research or experimental data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to provide an accurate analysis .作用机制

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide works by targeting the huntingtin gene responsible for Huntington's disease. The molecule is designed to selectively bind to the mutant huntingtin mRNA and prevent its translation into toxic proteins. By reducing the levels of mutant huntingtin protein in the brain, this compound can potentially slow or halt the progression of Huntington's disease.

Biochemical and physiological effects:

This compound has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, leading to improved motor function and cognitive performance. The molecule has also been shown to be well-tolerated and safe in preclinical studies. The therapeutic potential of this compound is currently being evaluated in clinical trials.

实验室实验的优点和局限性

One of the advantages of N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its specificity for the mutant huntingtin mRNA. The molecule is designed to selectively target the mutant huntingtin gene, reducing the risk of off-target effects. However, the synthesis of this compound can be challenging, and the molecule may have limited bioavailability in the brain. These limitations need to be addressed in future studies.

未来方向

There are several future directions for the development of N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the molecule. Another direction is to evaluate the safety and efficacy of this compound in larger clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential. Finally, the development of new delivery methods may improve the bioavailability of this compound in the brain.

Conclusion:

This compound is a promising therapeutic agent that targets the huntingtin gene responsible for Huntington's disease. The molecule has been extensively studied in preclinical models and is currently being evaluated in clinical trials. This compound has the potential to slow or halt the progression of Huntington's disease, providing hope for patients and families affected by this devastating disorder.

合成方法

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is synthesized using a solid-phase synthesis method. The synthesis involves the use of a resin-bound linker and a series of chemical reactions to build the molecule. The final product is purified using high-performance liquid chromatography (HPLC) to ensure purity and consistency.

科学研究应用

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied in preclinical models of Huntington's disease. The molecule has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, leading to improved motor function and cognitive performance. The therapeutic potential of this compound has been demonstrated in animal models, and the molecule is currently being evaluated in clinical trials.

安全和危害

属性

IUPAC Name |

7-hydroxy-3-methyl-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h3,5,16H,1,4H2,2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMNXKWGDHNRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)

![11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2950817.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)

![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)

![(3E)-3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2950836.png)